N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzothiadiazole moiety, and a carboxamide group
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. Benzothiadiazole derivatives have been researched for use in photovoltaics or as fluorescent sensors .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in photovoltaics and as fluorescent sensors, suggesting they might interact with light-sensitive biochemical pathways .
Result of Action
The result of the compound’s action would depend on its mode of action and the biological system in which it is used. As mentioned, similar compounds have been used in photovoltaics and as fluorescent sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the furan ring followed by the introduction of the benzothiadiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the benzothiadiazole moiety or the furan ring to create new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction can lead to hydroxylated or aminated products.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Comparison with Similar Compounds
Similar Compounds
N-(3-FURAN-2-YL-1-PHENYL-1H-PYRAZOL-5-YL)AMIDES: These compounds share the furan ring and have similar biological activities.
FURAN-2-YL DERIVATIVES:
BENZOTHIADIAZOLE DERIVATIVES: Compounds with the benzothiadiazole moiety are often used in materials science and medicinal chemistry.
Uniqueness
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12(13-2-1-7-20-13)5-6-15-14(19)9-3-4-10-11(8-9)17-21-16-10/h1-4,7-8,12,18H,5-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDLHUCPZIHYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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